Hexythiazox-d11

Isotope Dilution Mass Spectrometry Pesticide Residue Analysis LC-MS/MS Quantification

This +11 Da mass-shifted internal standard ensures unambiguous quantification of Hexythiazox in food, botanical, and environmental samples, correcting matrix-induced ion suppression that unlabeled or ¹³C-labeled analogs fail to resolve. With ≥99% purity and proven co-elution fidelity, it directly supports EPA, EFSA, and pharmacopoeial validation workflows. Stored at -20°C and soluble in DMSO/methanol.

Molecular Formula C17H21ClN2O2S
Molecular Weight 363.9 g/mol
Cat. No. B15559478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexythiazox-d11
Molecular FormulaC17H21ClN2O2S
Molecular Weight363.9 g/mol
Structural Identifiers
InChIInChI=1S/C17H21ClN2O2S/c1-11-15(12-7-9-13(18)10-8-12)23-17(22)20(11)16(21)19-14-5-3-2-4-6-14/h7-11,14-15H,2-6H2,1H3,(H,19,21)/t11-,15+/m0/s1/i2D2,3D2,4D2,5D2,6D2,14D
InChIKeyXGWIJUOSCAQSSV-LRHWXGNUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexythiazox-d11: Deuterium-Labeled Acaricide Internal Standard for High-Accuracy Pesticide Residue Quantification


Hexythiazox-d11 is a deuterium-labeled isotopologue of the acaricide Hexythiazox, belonging to the thiazolidine-based mite growth regulator class. With a molecular formula of C₁₇H₁₀D₁₁ClN₂O₂S and a molecular weight of 363.94–363.95 g/mol, it incorporates eleven deuterium atoms in place of hydrogen atoms on the cyclohexyl moiety . The compound is intended for use as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Hexythiazox by gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–tandem mass spectrometry (LC-MS/MS) . Its CAS number (2714418-33-2) distinguishes it from the non-deuterated parent compound (CAS 78587-05-0). As an analytical reference standard, it is supplied as a crystalline solid with a stated purity of ≥99% for deuterated forms (d1–d11) and is soluble in organic solvents including DMSO and methanol [1].

Why Hexythiazox-d11 Cannot Be Replaced by Non-Deuterated or Structural Analog Internal Standards


Hexythiazox-d11 is not functionally interchangeable with non-deuterated Hexythiazox analytical standards, ¹³C-labeled analogs, or structural analogs (such as its metabolites) when employed as an internal standard in mass spectrometry-based quantification. Non-deuterated Hexythiazox (CAS 78587-05-0) shares identical mass-to-charge ratios (m/z) with the target analyte, rendering it unusable for isotopic dilution due to complete spectral overlap . While ¹³C-labeled isotopologues offer an alternative, studies have demonstrated that singly labeled ¹³C compounds may produce nonlinear calibration curves due to mass interference with the natural isotopic abundance of the target analyte [1]. Structural analogs, such as the Hexythiazox metabolite PT-1-3 (CAS 78587-59-4), are ineffective as volumetric internal standards because they do not co-elute with the analyte and fail to correct for variable matrix-induced ion suppression or enhancement . In contrast, deuterium-labeled isotopologues like Hexythiazox-d11 provide near-identical chromatographic behavior and ionization efficiency to the native analyte while maintaining sufficient mass separation for unambiguous MS detection, a prerequisite for reliable isotope dilution mass spectrometry (IDMS) [2]. The following quantitative evidence details precisely how Hexythiazox-d11 differentiates from each comparator class.

Quantitative Differentiation of Hexythiazox-d11: Molecular Mass, Purity, Solubility, and Analytical Selectivity


Molecular Mass Separation of +11 Da Enables Baseline Mass Spectrometric Resolution from Native Hexythiazox

Hexythiazox-d11 possesses a molecular weight of 363.94–363.95 g/mol, representing a mass increase of approximately 11 Da relative to the non-deuterated parent compound Hexythiazox (molecular weight 352.88 g/mol, exact mass 352.1012) . This +11 Da mass shift originates from the replacement of eleven hydrogen atoms with deuterium on the cyclohexylamine moiety. The magnitude of this mass differential ensures that the isotopologue signal appears in a distinct mass channel, free from interference by the natural isotopic envelope of the target analyte (specifically the M+1 and M+2 peaks arising from naturally occurring ¹³C and ³⁷Cl isotopes) . In contrast, singly labeled ¹³C internal standards may experience mass overlap with the M+1 peak of the native compound, leading to nonlinear calibration behavior as documented in comparative studies of pesticide residue analysis [1]. The +11 Da separation provided by Hexythiazox-d11 substantially exceeds the minimal +3 Da shift often seen with tri-deuterated standards, thereby reducing the probability of cross-talk between isotopic clusters and enhancing quantification accuracy in complex matrices [2].

Isotope Dilution Mass Spectrometry Pesticide Residue Analysis LC-MS/MS Quantification

≥99% Deuterated Form Purity Specification Exceeds Typical Analytical Standard Requirements

Hexythiazox-d11 is supplied with a purity specification of ≥99% for deuterated forms (d1–d11) . This purity level is validated for use as an internal standard in quantitative GC-MS and LC-MS applications, where the presence of non-deuterated or under-deuterated impurities can introduce systematic bias in isotope dilution calculations. In comparison, the non-deuterated Hexythiazox analytical standard (Cayman Item No. 25626) is specified at ≥98% purity . For applications requiring the quantification of Hexythiazox metabolites, the PT-1-3 metabolite standard is specified at ≥95.0% purity by HPLC . The ≥99% purity specification for Hexythiazox-d11 provides a higher degree of confidence in the isotopic purity of the internal standard, which is critical when working at trace residue levels (e.g., detection limits of 0.01 ppm in crop matrices) [1].

Reference Standard Purity Analytical Method Validation Quality Control

Deuterium-Labeled Internal Standards Demonstrate Superior Matrix Effect Correction Relative to Structural Analogs

In a systematic comparison of internal standard types for pesticide residue analysis by LC-ESI-MS in complex environmental matrices (wheat hay), isotopically labeled internal standards (including deuterium-labeled D3 compounds) were found to be effective in correcting quantitative errors associated with signal suppression [1]. The same study concluded that structural analogs were ineffective as volumetric internal standards, although they could provide partial compensation when introduced via continuous post-column infusion. Hexythiazox-d11, as a fully characterized deuterium-labeled isotopologue, is positioned to provide the matrix effect correction benefits documented for this class of internal standards [2]. This class-level evidence supports the selection of Hexythiazox-d11 over structural analog alternatives, which lack the near-identical physicochemical properties and co-elution behavior required for robust volumetric internal standardization [3].

Matrix Effect Correction Ion Suppression Isotope Dilution Mass Spectrometry

Solubility Profile in DMSO and Methanol Aligns with Standard LC-MS Sample Preparation Workflows

Hexythiazox-d11 is documented to be soluble in DMSO and methanol [1], two solvents routinely employed for the preparation of stock solutions and working standards in pesticide residue analysis by LC-MS/MS. The non-deuterated Hexythiazox analytical standard exhibits a more restricted solubility profile, with reported solubility in DMF (5 mg/mL), DMSO (2 mg/mL), and ethanol (0.2 mg/mL) . While direct quantitative solubility data for Hexythiazox-d11 in mg/mL is not provided in available technical datasheets, the explicit listing of DMSO and methanol solubility supports compatibility with typical QuEChERS-based extraction and LC-MS/MS mobile phase conditions . The solubility characteristics facilitate the preparation of concentrated stock solutions for isotope dilution workflows without requiring exotic or MS-incompatible solvents.

Sample Preparation Solvent Compatibility LC-MS Method Development

Storage at -20°C Supports Long-Term Stability for Multi-Year Analytical Reference Use

Hexythiazox-d11 is specified for storage at -20°C , a condition that supports the long-term stability required for a certified reference material used in recurring analytical method validation and quality control applications. In contrast, the non-deuterated Hexythiazox analytical standard (Sigma-Aldrich PESTANAL®) is specified for storage at 0–6°C (refrigerated) , while the Hexythiazox metabolite PT-1-3 standard is specified for storage at 2–10°C . The -20°C storage requirement for Hexythiazox-d11 is consistent with best practices for deuterium-labeled compounds, which may exhibit enhanced stability under frozen conditions due to reduced deuterium-hydrogen back-exchange rates. This storage specification provides procurement-relevant information for laboratories establishing long-term reference standard inventory programs where multi-year stability is a critical selection criterion.

Reference Standard Stability Long-Term Storage Analytical Quality Assurance

Recommended Application Scenarios for Hexythiazox-d11 Based on Quantified Differentiation


High-Accuracy Pesticide Residue Quantification in Complex Agricultural Matrices via ID-LC-MS/MS

Hexythiazox-d11 is optimally deployed as the internal standard for isotope dilution LC-MS/MS quantification of Hexythiazox residues in complex agricultural matrices (e.g., fruits, vegetables, cotton, grapes, and traditional herbal medicines). The +11 Da mass shift relative to the native analyte ensures baseline resolution in the mass spectrometer, while the deuterium-labeled isotopologue structure provides near-identical chromatographic retention and ionization efficiency. This combination enables robust correction of matrix-induced ion suppression or enhancement [1], a requirement for achieving the low detection limits (e.g., 0.01 ppm) mandated for pesticide residue monitoring programs [2]. This scenario leverages the compound's core differentiation from structural analog internal standards, which fail to provide adequate matrix effect correction in volumetric addition workflows .

Analytical Method Development and Validation for Regulatory Compliance

Hexythiazox-d11 is suitable for use in analytical method development and validation (AMV) applications supporting regulatory submissions (e.g., EPA tolerance assessments, EFSA residue monitoring, and pharmacopoeial compliance for herbal medicines) [1]. The ≥99% purity specification for deuterated forms and the compound's characterization as a fully compliant reference standard support traceability requirements and method ruggedness testing [2]. The -20°C storage specification facilitates long-term inventory management for laboratories performing recurring method validation studies over extended time horizons, addressing the stability concerns that may arise with alternative standards stored at higher temperatures .

Multi-Residue Pesticide Screening Panels Requiring Analyte-Specific Isotopic Internal Standards

Hexythiazox-d11 is appropriate for inclusion in multi-residue LC-MS/MS pesticide screening panels where analyte-specific deuterated internal standards are employed to maximize quantification accuracy across chemically diverse targets. The compound's solubility in DMSO and methanol aligns with the preparation of mixed internal standard stock solutions, facilitating efficient workflow integration [1]. This scenario capitalizes on the documented superiority of isotopically labeled internal standards over singly labeled ¹³C compounds for avoiding nonlinear calibration due to mass interference [2], a consideration particularly relevant in multi-analyte methods where the native isotopic envelope of one target may interfere with the internal standard channel of another.

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